molecular formula C6H18BNO3 B12777221 Triethylammonium borate CAS No. 68189-03-7

Triethylammonium borate

Cat. No.: B12777221
CAS No.: 68189-03-7
M. Wt: 163.03 g/mol
InChI Key: SRTFLHALJBGRMP-UHFFFAOYSA-N
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Description

Triethylammonium borate is an ionic compound comprising a triethylammonium cation (N(C₂H₅)₃⁺) and a borate anion (B(O)₃⁻ or substituted borate derivatives). It is widely utilized in organic synthesis, polymer chemistry, and biochemical applications due to its solubility in polar solvents and ability to stabilize reactive intermediates. Key applications include:

  • Polymer Synthesis: Used in Sonogashira polymerization to produce borate-based polymers, though its triethylammonium cation limits ion exchange with lithium, necessitating alternative cations (e.g., lithium borate) for conductive solid electrolytes .
  • Boranophosphate Analogs: Serves as a counterion in boranophosphate nucleotide analogs, enhancing stability during mRNA cap synthesis .
  • Biochemical Purification: Employed in borate-affinity chromatography for glycopeptide purification due to its buffering capacity at high pH .

Properties

CAS No.

68189-03-7

Molecular Formula

C6H18BNO3

Molecular Weight

163.03 g/mol

IUPAC Name

boric acid;N,N-diethylethanamine

InChI

InChI=1S/C6H15N.BH3O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;2-4H

InChI Key

SRTFLHALJBGRMP-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.CCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylammonium borate can be synthesized through the reaction of triethylamine with boric acid. The reaction typically involves mixing an aqueous solution of triethylamine with boric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of triethylammonium borate may involve more advanced techniques to ensure high purity and yield. One common method includes the carbonation of a mixture of triethylamine and water in a pressure reactor. This process reduces carbon dioxide emissions and improves the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Triethylammonium borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with triethylammonium borate include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving triethylammonium borate depend on the specific reaction conditions and reagents used. These products can range from simple borate salts to more complex boron-containing compounds .

Mechanism of Action

The mechanism of action of triethylammonium borate involves its interaction with various molecular targets. In biological systems, it can act as a buffer, maintaining pH levels and stabilizing proteins and nucleic acids. Its borate ion can also interact with hydroxyl groups, forming stable complexes that are useful in various chemical reactions .

Comparison with Similar Compounds

Functional Properties

Ion Exchange and Conductivity
  • Triethylammonium borate exhibits poor ion exchange with lithium, limiting its use in lithium-ion batteries. Substituting the cation (e.g., lithium) or anion (e.g., fluorinated arylborates) improves conductivity .
  • Benzyltriethylammonium tetrafluoroborate shows higher solubility in organic solvents, making it suitable for phase-transfer catalysis .
Thermal and Chemical Stability
  • Triethylammonium tetra(3-chlorophenyl)borate demonstrates enhanced thermal stability (decomposition >200°C) due to electron-withdrawing chlorophenyl groups .
  • Simple triethylammonium borate decomposes at lower temperatures (~150°C), limiting high-temperature applications .
Solubility and Reactivity
  • Tetraethylammonium trifluoroborate is highly soluble in dichloromethane, facilitating reactions in non-polar media .
  • Triethylammonium borate derivatives with hydrophilic anions (e.g., borate) are preferred in aqueous biochemical applications .
Polymer Chemistry
  • Triethylammonium borate is critical in synthesizing cross-linked borate polymers, though fluorinated analogs (e.g., fluorinated arylborates ) yield materials with 10× higher ionic conductivity .
  • Benzyltriethylammonium tetrafluoroborate is used in epoxy resin curing, leveraging its stability under reactive conditions .
Analytical Chemistry
  • Sodium tetraethylborate outperforms triethylammonium derivatives in organotin speciation due to faster derivatization kinetics, though triethylammonium salts are less pH-sensitive .
Biochemistry
  • Triethylammonium borate buffers (pH 10.5) optimize glycopeptide binding in affinity chromatography, outperforming sodium borate in reducing nonspecific interactions .

Q & A

Q. How do spectroscopic and elemental analyses complement each other in validating borate compound purity?

  • Method : Cross-reference IR/NMR data (structure) with CHN analysis (elemental composition). For example, triethylammonium tetra(3-methylphenyl)borate should show ¹H NMR peaks at δ 1.33 ppm (CH₃) and 7.20–7.25 ppm (aryl-H), alongside 8.8% B content .

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